Erythromycin N-2-Propenyl Bromide
Description
Properties
Molecular Formula |
C₄₀H₇₂N⁺O₁₃·Br⁻ |
|---|---|
Molecular Weight |
775.00799 |
Synonyms |
(3R,4S)-N-Allyl-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-3-hydroxy-N,N,6-trimet |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Propenyl Erythromycin Derivatives
General Strategies for N-Alkylation in Macrolide Synthesis
N-alkylation is a crucial modification in macrolide chemistry, often enhancing the biological properties of the parent compound. nih.gov The primary methods involve either direct alkylation of the amine or a multi-step reductive amination process.
Direct N-alkylation is the most straightforward method for synthesizing quaternary ammonium (B1175870) compounds (QACs) from tertiary amines like the one present in erythromycin (B1671065). mdpi.com This reaction involves treating the macrolide with an alkylating agent, which for the target compound is an allyl halide. acsgcipr.org The lone pair of electrons on the nitrogen atom of the desosamine (B1220255) sugar acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a standard SN2 reaction. acsgcipr.org This process, known as quaternization, results in the formation of a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom, with the halide serving as the counter-ion. mdpi.com
The choice of solvent and temperature is critical for optimizing the reaction. Polar aprotic solvents are generally preferred to facilitate the SN2 mechanism.
Table 1: General Conditions for Direct N-Alkylation of Amines
| Parameter | Description | Examples |
| Substrate | Tertiary Amine (e.g., Erythromycin A) | Erythromycin A, Other N-heterocycles |
| Alkylating Agent | Alkyl halide or sulfonate | Allyl bromide, Methyl iodide, Benzyl bromide google.com |
| Solvent | Polar Aprotic | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Acetone (B3395972) researchgate.net |
| Base | Often not required for quaternization; may be used for other alkylations | K₂CO₃, NaH (for hydroxyl alkylation) beilstein-journals.org |
| Temperature | Room temperature to moderate heating | 20°C - 60°C |
This interactive table summarizes typical conditions for direct N-alkylation reactions.
Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group into an amine via an imine or iminium ion intermediate. wikipedia.orgpearson.com While erythromycin's desosamine amine is already a tertiary amine, this approach can be adapted. One strategy involves the initial N-demethylation of erythromycin to yield a secondary amine (N-desmethylerythromycin). nih.gov This secondary amine can then react with an aldehyde, such as propenal (acrolein), to form an intermediate iminium ion. This ion is subsequently reduced in situ by a mild reducing agent to yield the N-allylated secondary amine. masterorganicchemistry.comyoutube.com
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over other carbonyl groups present in the molecule. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and high selectivity. masterorganicchemistry.comharvard.edu
Table 2: Key Reagents in Reductive Amination
| Reagent | Role | Key Characteristics |
| Amine | Nucleophile | Primary or secondary amine (e.g., N-desmethylerythromycin) |
| Carbonyl Compound | Electrophile | Aldehyde or Ketone (e.g., Propenal) |
| Reducing Agent | Hydride Source | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edu |
| Catalyst/Additive | Accelerates imine formation | Mild acid (e.g., Acetic Acid) harvard.edu |
This interactive table outlines the roles of key components in a typical reductive amination sequence.
Synthesis of N-2-Propenyl Bromide Precursors and Reagents
The successful synthesis of the target compound relies on the availability and purity of the key reactants: the electrophilic 2-propenyl halide and the nucleophilic erythromycin.
The primary electrophile for this synthesis is 2-propenyl bromide, more commonly known as allyl bromide. wikipedia.org There are several established methods for its preparation. A common laboratory and commercial synthesis involves the reaction of allyl alcohol with hydrobromic acid (HBr), often with sulfuric acid as a catalyst, to produce allyl bromide and water. wikipedia.orgguidechem.comprepchem.com
Another effective method is the allylic bromination of propene. jove.combrainly.in This free-radical substitution is typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. Using NBS is advantageous as it maintains a low concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition of bromine across the double bond. jove.com
Table 3: Synthetic Routes to Allyl Bromide
| Starting Material | Reagent(s) | Reaction Type | Reference(s) |
| Allyl Alcohol | HBr, H₂SO₄ | Hydrohalogenation | wikipedia.org, guidechem.com, prepchem.com |
| Propene | N-Bromosuccinimide (NBS), light/peroxide | Radical Substitution | jove.com |
| Allyl Chloride | HBr | Halogen Exchange | wikipedia.org |
This interactive table compares common methods for synthesizing the key reagent, allyl bromide.
Erythromycin A is a complex molecule with numerous potential reaction sites, including a ketone and multiple hydroxyl groups of varying reactivity, in addition to the target tertiary amine. researchgate.net However, the dimethylamino group on the desosamine sugar is the most nucleophilic site under neutral or slightly basic conditions. Consequently, direct alkylation with an electrophile like allyl bromide shows high regioselectivity for the nitrogen atom. youtube.com
While reactions at other positions, such as the O-alkylation of hydroxyl groups, are possible, they typically require different conditions, such as the use of strong bases and protecting groups for other hydroxyls to achieve selectivity. google.comresearchgate.netnih.gov For instance, the regioselective alkylation of the C-6 hydroxyl group often requires prior modification of the C-9 ketone to an oxime to direct the reaction. researchgate.net The inherent high nucleophilicity of the desosamine nitrogen makes its quaternization a highly favorable and regioselective transformation without the need for protecting groups on the macrolactone ring.
Specific Synthetic Routes to Erythromycin N-2-Propenyl Bromide
The most direct and plausible synthetic route to this compound is the quaternization of the tertiary amine in Erythromycin A via a nucleophilic substitution reaction.
This one-step process involves reacting Erythromycin A directly with allyl bromide (2-propenyl bromide). The reaction is typically performed in a polar aprotic solvent, such as acetone or acetonitrile, at room temperature or with gentle heating to facilitate the reaction.
Reaction Scheme:
Reactants: Erythromycin A and Allyl Bromide (CH₂=CHCH₂Br)
Solvent: Acetone, Acetonitrile, or Dimethylformamide (DMF)
Conditions: Stirring at room temperature (approx. 20-25°C) or gentle heat (up to 50°C) until reaction completion, which can be monitored by techniques like thin-layer chromatography (TLC).
Product: The reaction yields the quaternary ammonium salt, where the allyl group is covalently bonded to the desosamine nitrogen, and bromide serves as the counter-ion. The product can be isolated from the reaction mixture by precipitation or evaporation of the solvent followed by purification.
This SN2 reaction is highly efficient for forming the target quaternary ammonium salt due to the high nucleophilicity of the tertiary amine and the reactivity of allyl bromide as an alkylating agent. wikipedia.org
Direct Halogenation Strategies on N-2-Propenyl Erythromycin
The most direct and conventional method for the synthesis of this compound is the direct N-alkylation of erythromycin using allyl bromide (3-bromopropene). wikipedia.org In this SN2 reaction, the nitrogen atom of the dimethylamino group on the desosamine sugar acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. wikipedia.orgresearchgate.net This process results in the formation of a new carbon-nitrogen bond and yields the corresponding quaternary ammonium salt, with bromide as the counter-ion. nih.govmdpi.com
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively. The conditions are generally mild, though heating may be required to drive the reaction to completion.
Table 1: Typical Reaction Parameters for Direct N-Alkylation of Erythromycin
| Parameter | Condition | Rationale |
| Alkylating Agent | Allyl Bromide (CH₂=CHCH₂Br) | A potent electrophile for introducing the N-2-propenyl group. wikipedia.org |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate SN2 reactions. nih.gov |
| Temperature | Room Temperature to 60°C | Balances reaction rate with potential degradation of the macrolide. researchgate.net |
| Base | Often unnecessary | The amine is sufficiently nucleophilic; a non-nucleophilic base may be added to scavenge any HBr formed from side reactions. |
This direct approach is favored for its simplicity and high atom economy, as it involves a single synthetic step from the parent antibiotic.
Indirect Routes via Functional Group Interconversion
Indirect routes to this compound are also conceivable through functional group interconversion (FGI). almerja.comimperial.ac.uk These multi-step pathways would involve first attaching a precursor functional group to the erythromycin nitrogen and then converting it to the desired 2-propenyl bromide structure.
One hypothetical indirect route could begin with the reductive amination of N-demethylerythromycin with an allylic aldehyde to form an N-allyl-N-methyl derivative. nih.gov Alternatively, one could start with an N-substituted erythromycin derivative bearing a different functional group that can be chemically transformed. For example, an N-3-hydroxypropyl erythromycin derivative could be synthesized, followed by conversion of the terminal hydroxyl group into a bromide, for instance, by using phosphorus tribromide or a similar brominating agent. However, such an approach would be more complex and less atom-efficient than direct alkylation.
Another FGI strategy involves the conversion of a different N-alkyl group into the N-allyl group. While less common for this specific transformation, such strategies are a cornerstone of synthetic organic chemistry for achieving specific target molecules when direct routes are not feasible or result in poor yields or selectivity. almerja.comub.edu
Stereochemical Control in N-2-Propenyl Bromide Formation
Erythromycin is a complex molecule with numerous stereocenters, and controlling the stereochemistry during its derivatization is crucial. nih.govmanchester.ac.uk When the tertiary dimethylamino group of erythromycin is alkylated with allyl bromide, the nitrogen atom becomes a quaternary ammonium center. This new quaternary center is not stereogenic in this specific case because two of the substituents on the nitrogen are methyl groups.
Catalytic Approaches in Macrolide Derivatization
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.
Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation
While the formation of this compound is typically a non-catalytic SN2 reaction, transition-metal catalysis is a powerful tool for forming C-N bonds in other contexts of macrolide derivatization. nih.gov For instance, palladium-catalyzed reactions are used for the allylation of hydroxyl groups on the erythromycin scaffold. nih.gov
In the realm of C-N bond formation, reactions such as the Buchwald-Hartwig amination, which uses a palladium catalyst, are instrumental for coupling amines with aryl or vinyl halides. Although not the standard method for simple N-alkylation with allyl bromide, such catalytic systems could theoretically be employed for N-allylation using different allylating agents, potentially under milder conditions or with functional group tolerance that direct alkylation does not offer. The use of transition-metal alkylidene complexes in olefin cross-metathesis has also been applied to elaborate the 6-O-allyl group of erythromycin derivatives, showcasing the power of catalysis in modifying these complex molecules. nih.gov
Chelation-Controlled Reactions for Stereoselectivity
The erythromycin molecule possesses several hydroxyl groups and other heteroatoms that can act as ligands, chelating to a metal center. nih.gov This property can be exploited to direct a reaction to a specific site on the macrolide or to control the stereochemical outcome of a transformation.
In chelation-controlled reactions, a metal ion coordinates to two or more functional groups, creating a rigid, cyclic intermediate. This conformation can then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby enhancing stereoselectivity. For example, in the reduction of ketone functionalities on the macrolide ring, the use of cerium trichloride (B1173362) with sodium borohydride (B1222165) (Luche reduction) utilizes chelation to achieve high diastereoselectivity. imperial.ac.uk While direct N-alkylation to form the quaternary salt does not typically employ this strategy, chelation control is a key principle in the broader field of stereoselective synthesis of macrolide derivatives.
Green Chemistry Considerations in Derivatization Processes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com When synthesizing erythromycin derivatives, these principles can be applied to minimize environmental impact.
Key considerations include:
Solvent Choice : Utilizing greener solvents, such as water or bio-derived solvents, or minimizing solvent use altogether is a primary goal. researchgate.net While polar aprotic solvents like DMF are effective for the N-alkylation of erythromycin, they pose environmental and health risks. Research into alternative solvent systems is an active area of green chemistry.
Atom Economy : Direct alkylation has a high atom economy as most atoms from the reactants are incorporated into the final product. Indirect routes involving multiple steps and protecting groups generally have lower atom economy. almerja.com
Catalysis : Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of a substance to generate large amounts of product. researchgate.net The development of catalytic routes for macrolide derivatization aligns with green chemistry principles. nih.gov
Energy Efficiency : Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com
By evaluating synthetic routes through the lens of green chemistry, more sustainable methods for the production of this compound and other derivatives can be developed.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Green Chemistry Profile |
| Direct Alkylation | Simple, one-step, high atom economy. | May require harsh reagents or solvents. | Moderate; could be improved with greener solvents. |
| Indirect (FGI) | Allows for complex modifications. | Multi-step, lower overall yield, poor atom economy. | Generally poor due to multiple steps and waste generation. |
| Catalytic Routes | High efficiency, mild conditions, high selectivity. | Catalyst cost and toxicity can be a concern. | Good to excellent; reduces waste and energy use. |
Advanced Structural Elucidation and Spectroscopic Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgrsc.org
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For Erythromycin (B1671065) N-2-Propenyl Bromide, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the specific site of modification. The analysis builds upon the well-established NMR data for the parent compound, Erythromycin A. rsc.orgmagritek.compsu.edu
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial overview of the molecule's functional groups. Two-dimensional (2D) techniques are then employed to assemble the molecular framework.
¹H NMR: The ¹H spectrum shows all the hydrogen atoms in the molecule. Key diagnostic signals for the N-2-propenyl modification include new resonances in the vinylic region (typically 5-6 ppm) and signals for the allylic protons. Quaternization of the nitrogen atom on the desosamine (B1220255) sugar causes a significant downfield shift for adjacent protons compared to their positions in Erythromycin A.
¹³C NMR: The ¹³C spectrum reveals all unique carbon atoms. The presence of the N-2-propenyl group is confirmed by the appearance of new signals corresponding to the sp²-hybridized carbons of the double bond and the sp³-hybridized allylic carbon. rsc.org
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity within the macrolide ring, the sugar moieties, and the new N-2-propenyl group, for instance, by showing the correlation between the vinylic and allylic protons. magritek.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. magritek.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (like the C-9 ketone in the parent structure) and for definitively confirming the point of attachment of the 2-propenyl group to the nitrogen atom of the desosamine sugar by observing a correlation between the allylic protons and the carbons of the sugar ring adjacent to the nitrogen. magritek.com
The relative stereochemistry of the molecule is preserved from the parent Erythromycin A, but it is confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY).
NOESY: This experiment detects protons that are close in space, regardless of whether they are connected through bonds. The spatial correlations observed in the NOESY spectrum help to confirm the conformation of the 14-membered macrolide ring and the orientation of the attached sugar moieties. psu.edu
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, measured from the high-resolution ¹H NMR spectrum, provides valuable information about the dihedral angles between them, further corroborating the stereochemical assignments.
The identity and location of the N-2-propenyl group are unequivocally established through a combination of the NMR experiments described above.
Signature Signals: The appearance of characteristic vinylic and allylic signals in the ¹H and ¹³C spectra is the primary evidence.
HMBC Correlations: The key confirmation comes from an HMBC experiment, which would show a correlation between the allylic protons of the propenyl group and the carbon atoms C-3' and C-5' of the desosamine sugar, proving the quaternization of the N-3' nitrogen.
Hypothetical ¹H and ¹³C NMR Data for the N-2-Propenyl Moiety
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| N-CH₂ | ~3.5 - 4.0 | ~55 - 60 | C-3' (Desosamine), C-5' (Desosamine), C(sp²) of propenyl |
| CH=CH₂ | ~5.8 - 6.2 | ~130 - 135 | N-CH₂ |
| CH=CH₂ | ~5.2 - 5.5 | ~118 - 122 | N-CH₂ |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysissioc-journal.cnresearchgate.netnih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula. Fragmentation analysis via tandem mass spectrometry (MS/MS) offers a secondary method of structural confirmation. mdpi.com
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for large, thermally fragile molecules like macrolide antibiotics. sioc-journal.cnnih.gov In positive ion mode, it generates the protonated molecular ion or, in this case, the intact cation of the permanently charged quaternary ammonium (B1175870) compound. The resulting high-resolution mass measurement of this cation allows for the calculation of a precise elemental formula, confirming the addition of a C₃H₅ group to the parent erythromycin structure.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the specific cation of Erythromycin N-2-Propenyl Bromide is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, characteristic fragment ions, which are then analyzed. mdpi.com This fragmentation pattern serves as a molecular fingerprint.
The fragmentation of erythromycin derivatives is well-studied. The primary fragmentation pathways involve the sequential loss of the sugar moieties.
Key Fragmentations: For this compound, the MS/MS spectrum would be expected to show:
The intact cation (precursor ion).
A neutral loss of the cladinose (B132029) sugar.
A subsequent loss of the now-modified desosamine sugar (N-2-propenyl desosamine).
The masses of these fragments provide definitive evidence for the location of the propenyl group on the desosamine nitrogen. If the modification were on the macrolide ring itself, the fragment corresponding to the desosamine sugar would have its original mass.
Isotopic Labeling: While not always necessary for a simple derivative, isotopic labeling studies could be employed for more complex structures. mdpi.com For instance, using a labeled propenyl group (e.g., with ¹³C or ²H) would result in a predictable mass shift in the precursor ion and any fragments containing the label, providing absolute confirmation of the fragmentation pathway.
Expected HRMS Fragmentation Data for this compound
| Ion | Description | Expected m/z (Monoisotopic) |
|---|---|---|
| [M]⁺ | Intact Cation (Erythromycin + C₃H₅) | 774.5264 |
| [M - Cladinose]⁺ | Loss of the neutral cladinose sugar | 616.4219 |
| [M - Cladinose - N-2-propenyl-desosamine]⁺ | Loss of both sugar moieties | 417.2800 |
| Cladinose | Fragment corresponding to the cladinose sugar (often seen as [Cladinose - H₂O + H]⁺) | 159.1016 |
| N-2-propenyl-desosamine | Fragment corresponding to the modified desosamine sugar (often seen as [Desosamine+C₃H₅ - H₂O + H]⁺) | 200.1645 |
Note: Expected m/z values are calculated based on the elemental formula of Erythromycin A (C₃₇H₆₇NO₁₃) and the addition of a propenyl group (C₃H₅). Actual observed values may vary slightly.
Confirmation of Molecular Formula and Elemental Composition
No specific studies providing high-resolution mass spectrometry (HRMS) or elemental analysis data for this compound were identified. This information is crucial for definitively confirming the molecular formula and the precise elemental composition of the synthesized compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Detailed IR and Raman spectroscopic data for this compound are not available in the public domain. Such data would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, including the newly introduced N-2-propenyl (N-allyl) group and confirming the quaternization of the amine.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Chemical Reactivity and Transformation of Erythromycin N 2 Propenyl Bromide
Reactivity of the N-2-Propenyl Bromide Moiety
The N-2-propenyl bromide group attached to the nitrogen atom of the desosamine (B1220255) sugar is a key site for chemical manipulation. This moiety contains two primary reactive centers: the carbon-bromine bond and the carbon-carbon double bond.
Nucleophilic Substitution Reactions at the Bromide Center
The bromide atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups through S_N2-type reactions. The rate and success of these substitutions depend on the nature of the nucleophile, the solvent, and the reaction conditions.
Common nucleophiles that can be employed include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, reaction with a primary amine would yield a secondary amine derivative, effectively extending the side chain at the nitrogen atom.
| Nucleophile | Product Functional Group | Potential Application |
| Primary Amine (R-NH₂) | Secondary Amine | Altering solubility and biological target interactions. |
| Thiol (R-SH) | Thioether | Introducing sulfur-containing moieties for specific binding or labeling. |
| Alkoxide (R-O⁻) | Ether | Modifying lipophilicity and pharmacokinetic properties. |
These reactions are typically carried out in polar aprotic solvents to facilitate the dissolution of the erythromycin (B1671065) derivative and the nucleophile while favoring the S_N2 pathway.
Elimination Reactions and Olefin Functionalization
Furthermore, the double bond of the propenyl group is amenable to various olefin functionalization reactions. These include, but are not limited to:
Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.
Oxidation: Epoxidation or dihydroxylation can introduce new oxygenated functional groups.
Heck Reaction: Palladium-catalyzed coupling with aryl or vinyl halides can be used to introduce complex substituents. mdpi.com
These transformations provide a versatile platform for creating a diverse library of erythromycin derivatives with potentially novel biological activities.
Radical Reactions Involving the Bromide and Alkene
The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators, such as light or specific chemical reagents, to form a carbon-centered radical. youtube.comyoutube.com This radical can then participate in various radical-mediated transformations. For instance, in the presence of a suitable hydrogen donor, the bromide can be replaced by a hydrogen atom.
The alkene moiety can also participate in radical addition reactions. A common example is the anti-Markovnikov addition of HBr initiated by peroxides, which would result in the bromine atom adding to the terminal carbon of the former double bond. youtube.com Allylic bromination, using reagents like N-bromosuccinimide (NBS), can introduce a bromine atom at the carbon adjacent to the double bond, creating a new site for nucleophilic substitution. youtube.comyoutube.com
Modifications of the Macrolactone Ring System Induced by N-Substitution
The introduction of the bulky and reactive N-2-propenyl bromide group can have significant consequences for the reactivity and conformation of the macrolactone ring of erythromycin.
Regioselective Derivatization of Hydroxyl Groups
Erythromycin A possesses multiple hydroxyl groups on its macrolactone ring and sugar moieties. researchgate.net The presence of the N-substituent can influence the accessibility and reactivity of these hydroxyl groups, enabling regioselective derivatization. For instance, the steric bulk of the N-2-propenyl bromide group might hinder reactions at the nearby 2'-hydroxyl group of the desosamine sugar, thereby promoting reactions at more distant hydroxyl groups like the one at C-6 or C-11 on the macrolactone ring. researchgate.netnih.gov
Studies on related N-substituted erythromycin derivatives have shown that protection of certain hydroxyl groups is often a prerequisite for achieving regioselectivity in subsequent reactions like methylation or acylation. researchgate.netnih.gov The choice of protecting groups and reaction conditions is crucial for directing the derivatization to a specific hydroxyl group. researchgate.net For example, the synthesis of clarithromycin (B1669154) involves the selective methylation of the 6-hydroxyl group, a process that is highly dependent on the solvent, base, and the protecting group on the 9-oxime. nih.gov
| Hydroxyl Group Position | Factors Influencing Reactivity | Example of Derivatization |
| C-6 | Steric hindrance from N-substituent, solvent polarity | Selective methylation to form clarithromycin. nih.gov |
| C-11/C-12 | Formation of cyclic derivatives | Formation of 11,12-carbamates and carbonates. acs.org |
| C-2' (Desosamine) | Proximity to N-substituent | Protection with silyl (B83357) groups to direct reactions elsewhere. researchgate.net |
| C-4'' (Cladinose) | Inherent reactivity and steric environment | Protection with silyl groups. researchgate.net |
Alterations in Conformation and Dynamic Behavior
These conformational changes can, in turn, affect the molecule's interaction with its biological target, the bacterial ribosome. nih.gov The binding of erythromycin and its derivatives to the ribosome is highly dependent on a specific three-dimensional conformation. nih.govnih.gov Therefore, modifications at the N-position that alter the ring's flexibility or preferred conformation can have a profound impact on the compound's biological activity. Spectroscopic techniques, such as NMR, are instrumental in studying these conformational dynamics. rsc.org
Hydrolysis and Degradation Pathways (from a Chemical Stability Perspective)
The chemical stability of erythromycin and its derivatives is a critical factor, with hydrolysis and degradation being key areas of study. The introduction of a quaternary ammonium (B1175870) group, as in Erythromycin N-2-Propenyl Bromide, influences these pathways.
The degradation of macrolide antibiotics can also be initiated by the oxidation of the dimethylamino group. nih.govresearchgate.net While this compound is a quaternary ammonium salt and thus the nitrogen is already in a higher oxidation state, the potential for oxidative degradation of other parts of the molecule, such as the hydroxyl groups or the macrolactone ring, should be considered, although specific studies on this derivative are not prevalent.
The stability of erythromycin in solution is significantly influenced by pH and the presence of water. masterorganicchemistry.com For this compound, as a quaternary ammonium salt, it would be expected to be soluble in aqueous media, where the pH would play a crucial role in its degradation kinetics. The primary degradation pathway would likely involve the hydrolysis of the macrolactone ring, a reaction catalyzed by both acid and base. nih.gov The antimicrobial action of QACs involves the disruption of cell membranes, a process that relies on the integrity of the molecule. nih.gov Any degradation would likely lead to a loss of this activity.
Table 1: Factors Influencing the Degradation of Erythromycin Derivatives
| Factor | Effect on Stability | Relevant Moieties |
| pH | Significant influence; degradation is catalyzed by both acid and base. | Macrolactone ring, glycosidic bonds |
| Water | Presence of water facilitates hydrolysis. | Macrolactone ring |
| Oxidizing Agents | Can lead to the formation of N-oxides in tertiary amine precursors. | Dimethylamino group (in precursor) |
Cyclization and Rearrangement Reactions
The complex structure of erythromycin derivatives, including this compound, provides opportunities for various intramolecular reactions, leading to novel cyclic structures and rearranged products.
The allyl group in this compound is a key functionality for potential intramolecular cyclization reactions. While specific literature on this exact compound is scarce, related reactions on other erythromycin derivatives provide insight into possible pathways. For instance, intramolecular Michael reactions have been observed in erythromycin derivatives, leading to the formation of new cyclic structures. nih.gov
Another potential cyclization pathway involves the Prins reaction, where an electrophilic addition to the allyl group could initiate an intramolecular cyclization with another part of the macrolide ring. beilstein-journals.org Such reactions are often promoted by Lewis acids and can lead to the formation of complex polycyclic systems. The strategic placement of the N-allyl group could facilitate its interaction with hydroxyl groups or other nucleophilic centers on the erythromycin scaffold, leading to the formation of new ether or carbon-carbon bonds under appropriate conditions.
The Beckmann rearrangement is a well-established method for expanding the macrolactone ring of erythromycin, leading to the formation of azalides, a clinically important class of antibiotics. nih.govnih.gov This reaction typically proceeds through an oxime intermediate derived from the C9-keto group of erythromycin. rsc.orgacs.org The oxime, upon treatment with an acid catalyst, rearranges to a lactam, thereby inserting a nitrogen atom into the macrolide ring. masterorganicchemistry.comorganic-chemistry.org
The applicability of this rearrangement to this compound would depend on whether the C9-keto group can be converted to an oxime while the N-quaternary center remains intact. If the oxime can be formed, the subsequent Beckmann rearrangement would lead to a novel N-2-propenyl-substituted azalide bromide.
Table 2: Key Reactions in the Transformation of Erythromycin Derivatives
| Reaction | Starting Moiety | Product Type | Key Reagents/Conditions |
| Hydrolysis | Macrolactone Ring | Ring-opened, inactive product | Acid or Base |
| Intramolecular Michael Addition | Enone system and nucleophile | Cyclic adduct | Base |
| Prins Cyclization | Alkene (allyl group) and carbonyl/alkene | Polycyclic system | Lewis Acid |
| Beckmann Rearrangement | C9-Ketoxime | Azalide (ring-expanded lactam) | Acid catalyst |
Erythromycin N 2 Propenyl Bromide As a Synthetic Intermediate and Chemical Probe
Precursor in the Synthesis of Complex Macrolide Analogues
The chemical modification of existing antibiotics is a crucial strategy in overcoming the challenge of rising antibiotic resistance. nih.gov Erythromycin (B1671065) N-2-propenyl bromide's role as a precursor is central to the semi-synthesis of novel macrolide analogues with potentially enhanced properties. nih.govnih.gov This approach leverages the core structure of the natural product while introducing targeted modifications. nih.govnih.gov
Introduction of Diverse Chemical Tags and Moieties
The N-2-propenyl group in erythromycin N-2-propenyl bromide acts as a chemical handle, enabling the attachment of various chemical tags and moieties. This functionalization is instrumental in creating a diverse library of erythromycin derivatives. Techniques such as Heck coupling reactions can be employed to introduce new substituents. nih.gov For instance, the synthesis of advanced ketolides like cethromycin (B1668416) involves the modification of the macrolide scaffold, where different side chains are introduced to enhance activity against resistant bacterial strains. nih.gov
Building Blocks for New Macrolactone Scaffolds
Beyond simple derivatization, this compound and related intermediates can serve as foundational building blocks for constructing entirely new macrolactone scaffolds. nih.gov The synthesis of these novel scaffolds often involves a convergent assembly of smaller, presynthesized units. nih.gov This method allows for significant structural diversity, moving beyond the limitations of modifying the natural erythromycin core. nih.gov For example, the total synthesis of desmethyl macrolide antibiotics showcases the assembly of complex structures from simpler building blocks, leading to compounds with altered conformations and potentially improved antibacterial profiles. nih.gov
Role in Unraveling Macrolide Chemical Mechanisms
Understanding the chemical mechanisms of macrolide action and degradation is fundamental to designing more effective and stable drugs. nih.gov this compound and its derivatives are valuable tools in these investigations.
Probing Reaction Pathways and Intermediate Formation
By introducing specific functional groups via the N-2-propenyl handle, researchers can probe the reaction pathways of macrolide antibiotics. nih.gov Tandem mass spectrometry, coupled with quantum chemical calculations, is a powerful technique used to study the fragmentation patterns of macrolides like erythromycin. nih.gov These studies help to elucidate how the molecule breaks down, providing insights into its stability and potential metabolic fate. The protonation sites on the molecule significantly influence these fragmentation pathways. nih.gov
Applications in Chemically Modified Bioconjugates (non-clinical)
The reactive nature of the N-2-propenyl group also allows for the creation of chemically modified bioconjugates for research purposes. While not for clinical use, these conjugates are valuable in laboratory settings. For example, attaching a fluorescent tag or a biotin (B1667282) molecule to the erythromycin scaffold via the N-2-propenyl group can create a probe to study the localization and interactions of the antibiotic within bacterial cells or with isolated ribosomes. This can help to visualize the drug's mechanism of action and identify potential resistance mechanisms at a molecular level.
Utility in Fragment-Based Drug Discovery (FBDD) Platforms (from a chemical synthesis perspective)
Fragment-Based Drug Discovery (FBDD) is a drug discovery paradigm that screens low molecular weight compounds (fragments) against a biological target. rsc.orgnih.gov Hits from these screens, which typically have low binding affinity, are then synthetically elaborated to develop high-affinity lead compounds. nih.govrsc.org The use of natural products and their derivatives as fragments is a key strategy, as these scaffolds often possess inherent three-dimensional complexity and recognition elements for protein binding sites. nih.gov
From a chemical synthesis standpoint, this compound represents a specialized synthetic intermediate designed to leverage the complex erythromycin scaffold for FBDD applications, particularly in the realm of covalent chemical probes. The utility of this compound is not as a final drug but as a tool for identifying and validating binding interactions.
The chemical architecture of erythromycin, a 14-membered macrolide lactone decorated with two sugar moieties (desosamine and cladinose), provides a rich, stereochemically complex starting point. nih.govnih.govsci-hub.se The synthesis of this compound involves the targeted modification of the tertiary amine on the desosamine (B1220255) sugar. This amine undergoes N-alkylation (quaternization) when reacted with 2-propenyl bromide (commonly known as allyl bromide). This reaction transforms the parent erythromycin molecule into a reactive electrophilic probe.
The core utility of this synthetic modification lies in the introduction of a reactive "warhead." The N-2-propenyl group (allyl group) renders the molecule capable of forming a permanent covalent bond with nucleophilic residues (such as cysteine or histidine) on a target protein. In an FBDD context, this has several advantages:
Trapping Weak Interactions : Fragments often bind to their targets with very weak affinity, making detection difficult. By forming a covalent bond, the this compound probe can "trap" this transient interaction, allowing for easier identification of a binding event, often through techniques like mass spectrometry or X-ray crystallography.
Site-Specific Labeling : The covalent bond provides unambiguous information about the specific location of the binding site on the protein target, which is invaluable for structure-guided drug design. nih.gov
Platform for Library Synthesis : The true synthetic value emerges when viewing this compound as a parent compound for a library of covalent fragments. The erythromycin scaffold contains numerous other functional groups, such as multiple hydroxyl groups, that can be chemically modified. mdpi.comnih.gov A medicinal chemist can generate a focused library of diverse probes by making modifications at other positions (e.g., the C-6 hydroxyl or C-4'' position of the cladinose (B132029) sugar) while retaining the N-2-propenyl bromide moiety as the reactive anchor. nih.govacs.org This allows for a systematic exploration of the topology of the fragment's binding pocket to establish a structure-activity relationship (SAR). nih.gov
The table below outlines the synthetic rationale for creating and using this compound in an FBDD platform.
| Component | Description | Role in Chemical Synthesis & FBDD |
| Parent Scaffold | Erythromycin | A complex, 3D-rich natural product serving as a readily available starting material. nih.gov |
| Key Reagent | 2-Propenyl Bromide (Allyl Bromide) | An alkylating agent used to install the electrophilic warhead. |
| Reaction Type | N-Alkylation (Quaternization) | A standard synthetic transformation that modifies the desosamine sugar's tertiary amine. |
| Resulting Moiety | Quaternary Allyl Ammonium (B1175870) Salt | A reactive electrophile capable of covalent bond formation with protein nucleophiles. |
| FBDD Utility | Covalent Chemical Probe | Enables the trapping of low-affinity binding events and provides a platform for library synthesis to map protein-ligand interactions. rsc.orgnih.gov |
In essence, the synthesis of this compound is a deliberate chemical strategy to convert a biologically relevant natural product into a powerful tool for fragment-based screening. It serves as a prime example of how synthetic chemistry enables the creation of bespoke molecular probes to accelerate the early stages of drug discovery. rsc.org
Theoretical and Computational Chemistry Studies
Structure-Reactivity Relationship (SRR) Studies of Erythromycin (B1671065) N-2-Propenyl Bromide
Extensive searches of scientific literature and chemical databases for theoretical and computational studies focusing on the structure-reactivity relationship (SRR) of Erythromycin N-2-Propenyl Bromide did not yield specific research findings or detailed data tables for this particular compound. The available body of research on erythromycin derivatives primarily focuses on modifications at other positions of the macrolide ring and the desosamine (B1220255) sugar to enhance acid stability, broaden the antibacterial spectrum, and overcome resistance.
While general principles of structure-activity relationships for the macrolide class have been established, specific computational models, molecular docking studies, or quantitative structure-activity relationship (QSAR) analyses for this compound are not present in the currently accessible scientific literature. The name "this compound" suggests the formation of a quaternary ammonium (B1175870) salt by the addition of an allyl group (2-propenyl) to the nitrogen of the desosamine sugar. Typically, the tertiary amine of the desosamine sugar is crucial for the antibacterial activity of erythromycin, as it is basic and allows for the formation of acid salts. uomus.edu.iq The conversion of this tertiary amine to a permanently charged quaternary ammonium cation would significantly alter the molecule's physicochemical properties, including its polarity, size, and ability to be protonated.
Therefore, a detailed and scientifically accurate account of the structure-reactivity relationship for this compound, including data tables from research findings, cannot be provided at this time due to the absence of specific studies on this compound in the public domain.
Advanced Analytical Methodologies and Purity Assessment for Research Samples
Chromatographic Techniques for Separation and Purification
Chromatographic methods are essential for separating and purifying erythromycin (B1671065) and its derivatives from complex mixtures, such as reaction matrices and biological samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of erythromycin and its derivatives. nih.govoaji.net The development of a robust HPLC method is critical for achieving accurate quantification and separation from impurities.
Method Development Considerations:
Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of erythromycin and its derivatives. nih.govthepharmajournal.com For instance, a Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm) has been successfully used for the simultaneous estimation of erythromycin and other compounds. oaji.net The choice of stationary phase is crucial and depends on the polarity of the specific derivative being analyzed.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer). nih.govoaji.netakjournals.com The ratio of these components is optimized to achieve the desired retention and resolution. For example, a mobile phase of acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) at pH 7.0 has been used for the assay of erythromycin in tablets. nih.gov The pH of the mobile phase can significantly impact the ionization state and retention of erythromycin derivatives, which are basic compounds.
Detection: UV detection is commonly employed, with the wavelength set to maximize the absorbance of the analyte. oaji.netakjournals.com For erythromycin, detection is often performed at around 205-224 nm. oaji.netmit.edu In cases where the derivative lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are utilized. nih.govresearchgate.net
Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and separation efficiency. A typical flow rate is around 1.0 mL/min. oaji.net Elevated column temperatures, such as 70°C, can improve peak shape and reduce analysis time. nih.gov
Example HPLC Method Parameters for Erythromycin Analysis:
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) | oaji.net |
| Mobile Phase | 0.01N Phosphate Buffer: Acetonitrile (35:65 v/v) | oaji.net |
| Flow Rate | 1.0 mL/min | oaji.net |
| Detection | UV at 224 nm | oaji.net |
| Retention Time | 2.329 min | oaji.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is the primary tool for non-volatile erythromycin derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification and quantification of volatile byproducts that may arise during synthesis or degradation. Derivatization is often necessary to increase the volatility of the analytes before GC-MS analysis.
Advanced Spectroscopic Methods for Trace Analysis and Impurity Profiling
Spectroscopic methods provide detailed structural information and are crucial for identifying and characterizing impurities, even at trace levels. nih.govemerypharma.com
Nuclear Magnetic Resonance (NMR) for Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of unknown impurities in pharmaceutical samples. emerypharma.comconicet.gov.ar Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to gain a comprehensive understanding of the molecular structure of impurities. nih.govsci-hub.semagritek.com
¹H NMR: Provides information about the number and types of protons in a molecule and their chemical environment.
¹³C NMR: Reveals the carbon skeleton of the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. magritek.com
By analyzing the NMR spectra of an isolated impurity, its structure can often be unequivocally determined. nih.govsci-hub.se
Mass Spectrometry for Trace Component Detection
Mass Spectrometry (MS) is a highly sensitive technique used for the detection and identification of trace components and impurities. nih.govemerypharma.com When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling. asianpubs.orgresearchgate.net
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information. nih.govnih.gov In this technique, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a fingerprint for the compound and can be used to identify known impurities or to deduce the structure of unknown ones. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. emerypharma.com This information is invaluable for confirming the identity of a proposed structure.
Forced Degradation Studies: LC-MS is instrumental in forced degradation studies, where a drug substance is subjected to stress conditions (e.g., acid, base, heat, light) to identify potential degradation products. lcms.cz This helps in understanding the stability of the molecule and in developing stability-indicating analytical methods.
Commonly Identified Erythromycin-Related Substances by LC-MS:
| Impurity | Method of Identification | Reference |
| Erythromycin F | LC-MS | asianpubs.org |
| N-demethylerythromycin A | LC-MS | asianpubs.org |
| Anhydroerythromycin A | LC-MS | asianpubs.org |
| Erythromycin B | LC-MS | asianpubs.org |
| Erythromycin C | LC-MS | asianpubs.org |
| Erythromycin E | LC-MS | asianpubs.org |
| Erythromycin Enol Ether | LC-MS | asianpubs.org |
Chiral Separation Techniques (if enantiomeric forms are relevant)
The erythromycin molecule possesses multiple chiral centers, leading to the possibility of numerous stereoisomers. google.com Since different enantiomers can have distinct pharmacological and toxicological profiles, their separation and analysis are of great importance.
Chiral HPLC: Chiral stationary phases (CSPs) can be used in HPLC to separate enantiomers. google.com The selection of the appropriate chiral column and mobile phase is critical for achieving successful resolution.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral separations. Erythromycin itself has been used as a chiral selector in CE for the separation of other compounds. tandfonline.comtandfonline.com This technique can also be applied to separate the enantiomers of erythromycin derivatives, often with the use of chiral selectors like cyclodextrins. nih.gov The development of CE methods involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage. tandfonline.comtandfonline.com
Quantitative Analysis for Yield and Reaction Monitoring
The accurate quantification of Erythromycin N-2-Propenyl Bromide in research samples is paramount for determining reaction yield and for real-time monitoring of the synthesis process. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed for this purpose, offering high sensitivity, selectivity, and accuracy.
The synthesis of this compound involves the N-alkylation of the erythromycylamine precursor. nih.gov Monitoring the depletion of the starting material and the concurrent formation of the product and any by-products is crucial for optimizing reaction conditions and maximizing yield.
A typical approach for reaction monitoring involves withdrawing aliquots from the reaction mixture at specific time intervals. These samples are then subjected to rapid analysis, often by HPLC, to determine the relative concentrations of the reactants and products. This allows for the kinetic profiling of the reaction.
For yield determination, a precise quantity of the final, purified product is analyzed against a calibration curve prepared from a highly purified reference standard of this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely accessible method for the quantitative analysis of erythromycin and its derivatives. magtechjournal.comnih.gov A well-developed HPLC method can effectively separate this compound from the unreacted erythromycin precursor, reagents, and potential side-products.
A validated method would typically employ a C18 column and a mobile phase consisting of an acetonitrile and buffer solution. magtechjournal.comresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation. magtechjournal.com UV detection is commonly performed at a wavelength of around 210 nm. magtechjournal.comnih.gov
Illustrative HPLC Parameters for Quantitative Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 6.5) (60:40, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 35°C nih.gov |
| Detection | UV at 215 nm researchgate.net |
| Injection Volume | 10 µL |
Illustrative Data for Reaction Monitoring by HPLC:
The following table illustrates how data from HPLC analysis can be used to monitor the progress of the synthesis of this compound over time.
| Time (hours) | Erythromycin (Peak Area) | This compound (Peak Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 875,000 | 375,000 | 30 |
| 2 | 562,500 | 687,500 | 55 |
| 4 | 250,000 | 1,000,000 | 80 |
| 6 | 62,500 | 1,187,500 | 95 |
| 8 | < 12,500 | 1,237,500 | > 99 |
Note: This data is illustrative and serves to demonstrate the application of HPLC in reaction monitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected and fragmented, and specific product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise. nih.govnih.gov
Illustrative LC-MS/MS Parameters for Quantitative Analysis:
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical [M+H]+ → Product Ion |
| Collision Energy | Optimized for specific transition |
Illustrative Data for Yield Determination using a Calibration Curve:
To determine the yield, the purified this compound is dissolved in a suitable solvent and analyzed by LC-MS/MS. The peak area is then compared against a calibration curve constructed from known concentrations of a reference standard.
| Standard Concentration (µg/mL) | Peak Area |
| 0.1 | 15,200 |
| 0.5 | 78,500 |
| 1.0 | 155,000 |
| 5.0 | 790,000 |
| 10.0 | 1,620,000 |
| Sample | 450,000 |
Conclusion and Future Research Directions
Summary of Key Contributions to Erythromycin (B1671065) Derivatization Chemistry
The chemical modification of erythromycin has been a highly successful strategy in the development of new antibiotics. nih.gov Initial efforts focused on overcoming the inherent instability of erythromycin in acidic environments and improving its oral bioavailability. sigmaaldrich.comnih.gov This led to the creation of first-generation derivatives, such as 2'-esters and acid-addition salts. nih.gov
A significant leap forward came with the second generation of derivatives, which involved modifications to the erythronolide ring. This era produced clinically significant antibiotics like clarithromycin (B1669154) and azithromycin, which demonstrated improved pharmacokinetic profiles and a broader spectrum of activity. nih.gov Azithromycin, a 15-membered azalide, was synthesized through a Beckmann rearrangement of erythromycin A oxime, which involved the insertion of a nitrogen atom into the macrolactone ring. sigmaaldrich.com Clarithromycin, on the other hand, is the 6-O-methyl derivative of erythromycin A. nih.gov
Further derivatization efforts have explored various positions on the erythromycin scaffold. For instance, modifications at the C-3 position, often involving removal of the cladinose (B132029) sugar and subsequent oxidation to a keto group, led to the development of the ketolides. nih.gov These compounds showed promise against macrolide-resistant strains. nih.gov
Derivatization of the desosamine (B1220255) sugar, particularly the 3'-(dimethylamino) group, has also been a key area of research. wikipedia.org The nitrogen atom of the desosamine moiety is crucial for the biological activity of erythromycin and its derivatives. wikipedia.org N-alkylation of the desosamine amine has been explored to create novel analogs with altered properties. While direct literature on "Erythromycin N-2-Propenyl Bromide" is not prevalent, the synthesis of N-allyl erythromycin derivatives represents a significant contribution. The introduction of an allyl group at the nitrogen atom provides a versatile chemical handle for further modifications, enabling the synthesis of a diverse library of new compounds for structure-activity relationship (SAR) studies. nih.gov This approach allows for the exploration of how modifications at the N-position impact ribosomal binding and antibacterial activity. nih.gov
Emerging Methodologies for Macrolide Synthesis and Modification
The field of macrolide synthesis is continually advancing, moving beyond traditional semi-synthetic approaches to more flexible and powerful methodologies.
Total Synthesis Platforms: A major breakthrough has been the development of fully synthetic routes to macrolides. nih.gov These platforms allow for the convergent assembly of macrolides from simple chemical building blocks, offering unprecedented versatility in creating diverse structures that are inaccessible through semi-synthesis. researchgate.netnih.gov This approach facilitates the systematic modification of all parts of the macrolide scaffold, including the macrolactone ring, the desosamine sugar, and other substituents. nih.gov
Chemoenzymatic and Biosynthetic Engineering: Advances in biotechnology have enabled the use of chemoenzymatic and biosynthetic engineering approaches to generate novel macrolide structures. nih.gov This involves using engineered enzymes and microbial strains to produce modified erythromycin precursors, which can then be further derivatized chemically. nih.gov For example, engineered polyketide synthases (PKSs) can be used to create macrolactone rings with altered substitution patterns. pnas.org
Late-Stage Functionalization: Another emerging area is the development of methods for the late-stage functionalization of complex molecules like erythromycin. These methods allow for the direct modification of specific C-H bonds on the macrolide scaffold, enabling the introduction of new functional groups in a highly selective manner.
Click Chemistry: The use of click chemistry has also been explored for the derivatization of macrolides. This approach allows for the efficient and specific coupling of molecular fragments to the macrolide core, facilitating the rapid synthesis of new derivatives.
These emerging methodologies are paving the way for the creation of next-generation macrolides with improved properties to combat antibiotic resistance.
Future Prospects for this compound in Chemical Synthesis and as a Research Tool
While "this compound" itself is not extensively documented in publicly available research, its structure suggests significant potential as a synthetic intermediate and a research tool. The N-2-propenyl group, commonly known as an allyl group, is a highly versatile functional group in organic synthesis.
As a synthetic intermediate , this compound could serve as a precursor for a wide array of novel erythromycin derivatives. The allyl group can undergo a variety of chemical transformations, including:
Oxidation: The double bond can be oxidized to form epoxides or diols, introducing new oxygenated functionalities.
Reduction: The double bond can be reduced to a propyl group.
Metathesis: Olefin metathesis reactions can be used to couple the allyl group with other alkenes, allowing for the introduction of long and complex side chains.
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. acs.org
Click Chemistry: The allyl group can be functionalized to participate in click reactions for the attachment of various molecular probes or other functional moieties.
As a research tool , this compound and its derivatives would be valuable for:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the N-allyl group and evaluating the antibacterial activity of the resulting compounds, researchers can gain a deeper understanding of the structural requirements for potent antibacterial activity. nih.gov
Probing the Ribosome Binding Site: The N-allyl group can be used as an attachment point for biochemical probes, such as fluorescent dyes or affinity tags. These probes would allow researchers to study the interactions of erythromycin derivatives with the bacterial ribosome in greater detail.
Development of Novel Antibacterials: The ability to easily generate a diverse library of N-substituted erythromycin derivatives from an N-allyl precursor could accelerate the discovery of new macrolide antibiotics with activity against resistant strains.
The future utility of this compound will depend on the continued development of innovative synthetic methods and a deeper understanding of the structure-activity relationships of macrolide antibiotics.
Challenges and Opportunities in Complex Natural Product Derivatization
The derivatization of complex natural products like erythromycin presents both significant challenges and exciting opportunities.
Challenges:
Chemoselectivity: Natural products often possess multiple reactive functional groups. Achieving selective modification of a single functional group without affecting others is a major synthetic challenge. mdpi.com For erythromycin, the presence of multiple hydroxyl groups and the tertiary amine requires careful use of protecting groups and selective reagents.
Stereoselectivity: Many natural products have multiple stereocenters. Chemical modifications must be performed in a way that preserves the desired stereochemistry, as even small changes can have a profound impact on biological activity.
Characterization: The structural elucidation of novel derivatives can be complex and time-consuming, requiring the use of advanced analytical techniques.
Opportunities:
Discovery of Novel Bioactivities: The derivatization of natural products can lead to the discovery of compounds with entirely new biological activities or improved therapeutic properties.
Overcoming Drug Resistance: Chemical modification of existing antibiotics is a proven strategy for overcoming the mechanisms of drug resistance developed by bacteria. nih.gov
Development of New Research Tools: Derivatized natural products can serve as valuable research tools for probing biological pathways and understanding the mechanisms of drug action. nih.gov
Advancement of Synthetic Chemistry: The challenges posed by the synthesis of complex natural product derivatives drive the development of new and innovative synthetic methodologies. nih.govnih.gov
The continued exploration of natural product derivatization, aided by emerging synthetic technologies and a deeper understanding of biological targets, holds great promise for the future of drug discovery and development.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of Erythromycin N-2-Propenyl Bromide to minimize impurities?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) with validated reference standards (e.g., EP impurity standards) to monitor reaction intermediates and byproducts .
- Employ fractional crystallization or column chromatography for purification, guided by pharmacopeial guidelines for bromide-containing compounds .
- Optimize reaction parameters (temperature, stoichiometry of brominating agents) using a systematic Design of Experiments (DoE) approach to reduce side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with mass spectrometry (MS) to confirm the presence of the 2-propenyl bromide moiety. Cross-reference spectral data with published analogs (e.g., Propantheline Bromide structural analyses) .
- Perform X-ray crystallography if crystalline derivatives are obtainable, ensuring alignment with computational molecular modeling predictions .
Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) using HPLC to track degradation products, referencing EP impurity profiles (e.g., 4-(4-chlorophenyl)piperidin-4-ol analogs) .
- Apply kinetic modeling (Arrhenius equation) to predict shelf-life, with validation via real-time stability testing in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Perform meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, solvent interactions). Validate findings using orthogonal assays (e.g., bacterial growth inhibition vs. protein binding assays) .
- Replicate experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial susceptibility testing) and apply multivariate statistical analysis to isolate causative factors .
Q. What strategies are effective for elucidating the role of this compound’s chiral centers in its mechanism of action?
- Methodological Answer :
- Synthesize enantiomerically pure forms via asymmetric catalysis and compare their pharmacokinetic profiles using chiral stationary phase HPLC .
- Conduct molecular dynamics simulations to analyze ligand-receptor interactions, focusing on steric and electronic effects of the 2-propenyl bromide group .
Q. How can researchers design a robust in vivo study to evaluate the metabolic fate of this compound?
- Methodological Answer :
- Use isotope-labeled analogs (e.g., ¹⁴C-tagged compounds) to track metabolic pathways in animal models, with LC-MS/MS for metabolite identification .
- Incorporate control groups to differentiate between hepatic vs. renal clearance mechanisms, adhering to ethical guidelines for biological sample handling .
Q. What computational approaches are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Apply molecular docking algorithms (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing conserved binding pockets in bacterial ribosomes .
- Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities for high-risk targets .
Data Analysis and Reproducibility
Q. How should researchers address variability in potency measurements of this compound across laboratories?
- Methodological Answer :
- Implement inter-laboratory calibration using a common reference standard (e.g., USP Bromperidol Decanoate RS protocols) to harmonize instrumentation .
- Apply Bland-Altman analysis to quantify measurement bias and establish consensus thresholds for acceptable variance .
Q. What ethical considerations are paramount when handling biological samples in studies involving this compound?
- Methodological Answer :
- Ensure pseudonymization of participant data with secure key management, adhering to GDPR or equivalent frameworks .
- Obtain explicit consent for secondary use of residual samples, documented in IRB-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
